
Sulazepam
B1682501
2898-13-7
C16H13ClN2S
300.8 g/mol
MWGWTOPCKLQYEU-UHFFFAOYSA-N
7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2-thione
Description | Sulazepam is a biochemical. |
Synthesis Method Details |
Starting Materials 2-amino-5-phenyl-1,3,4-thiadiazole, Ethyl acetoacetate, Sodium ethoxide, Methanol, Hydrochloric acid, Sodium hydroxide, Chloroacetyl chloride, Sodium bicarbonate Reaction Step 1: Condensation of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl acetoacetate in the presence of sodium ethoxide in methanol to form ethyl 2-(2-amino-5-phenyl-1,3,4-thiadiazol-3-yl)-3-oxobutanoate., Step 2: Hydrolysis of ethyl 2-(2-amino-5-phenyl-1,3,4-thiadiazol-3-yl)-3-oxobutanoate with hydrochloric acid to form 2-(2-amino-5-phenyl-1,3,4-thiadiazol-3-yl)acetic acid., Step 3: Esterification of 2-(2-amino-5-phenyl-1,3,4-thiadiazol-3-yl)acetic acid with chloroacetyl chloride in the presence of sodium bicarbonate to form ethyl 2-(2-(2-chloroacetyl)-5-phenyl-1,3,4-thiadiazol-3-yl)acetate., Step 4: Reduction of ethyl 2-(2-(2-chloroacetyl)-5-phenyl-1,3,4-thiadiazol-3-yl)acetate with sodium hydroxide to form sulazepam. |
CAS RN | 2898-13-7 |
Product Name | Sulazepam |
Molecular Formula | C16H13ClN2S |
Molecular Weight | 300.8 g/mol |
IUPAC Name | 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2-thione |
InChI | InChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key | MWGWTOPCKLQYEU-UHFFFAOYSA-N |
SMILES | CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES | CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Appearance | Solid powder |
Other CAS RN | 2898-13-7 |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Sulazepam; W 3676; W-3676; W3676. |
Origin of Product | United States |
1: Pera T, Deshpande DA, Ippolito M, Wang B, Gavrila A, Michael JV, Nayak AP, Tompkins E, Farrell E, Kroeze WK, Roth BL, Panettieri RA Jr., Benovic JL, An SS, Dulin NO, Penn RB. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines. FASEB J. 2018 Feb;32(2):862-874. doi: 10.1096/fj.201700555R. Epub 2018 Jan 4. PubMed PMID: 29042451; PubMed Central PMCID: PMC5888400. 2: Golovenko NIa, Zin'kovskii VG. [Analysis of the structure of the components of the convulsive action of corazole following administration of sulazepam and its metabolites to mice]. Biull Eksp Biol Med. 1976 Sep;82(9):1078-81. Russian. PubMed PMID: 11012.